

# Prmt5-IN-19: A Technical Guide to its Discovery and Chemical Synthesis

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## Compound of Interest

Compound Name: *Prmt5-IN-19*

Cat. No.: *B15583327*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and chemical synthesis of **Prmt5-IN-19**, a potent and selective non-nucleoside inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document provides a comprehensive overview of the experimental protocols, quantitative data, and the underlying biological pathways, serving as a critical resource for professionals in the field of drug discovery and development.

## Introduction to PRMT5 and its Role in Disease

Protein Arginine Methyltransferase 5 (PRMT5) is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a vital role in a multitude of cellular processes, including gene transcription, RNA splicing, and signal transduction.<sup>[1][2]</sup> Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various diseases, most notably cancer, where its overexpression is often associated with tumor progression and poor prognosis.<sup>[3][4]</sup> This has positioned PRMT5 as a compelling therapeutic target for the development of novel anti-cancer agents.

## Discovery of Prmt5-IN-19 (Compound 41)

**Prmt5-IN-19**, also identified as compound 41, was discovered through a structure-aided drug design approach.<sup>[5][6]</sup> This potent and selective non-nucleoside inhibitor of PRMT5 was

developed to occupy the S-adenosyl-L-methionine (SAM) binding pocket of the enzyme, thereby blocking its methyltransferase activity.[5]

## Quantitative Data Summary

The following tables summarize the key quantitative data for **Prmt5-IN-19**, providing a clear comparison of its inhibitory activity and cellular effects.

Table 1: In Vitro Inhibitory Activity of **Prmt5-IN-19**[5]

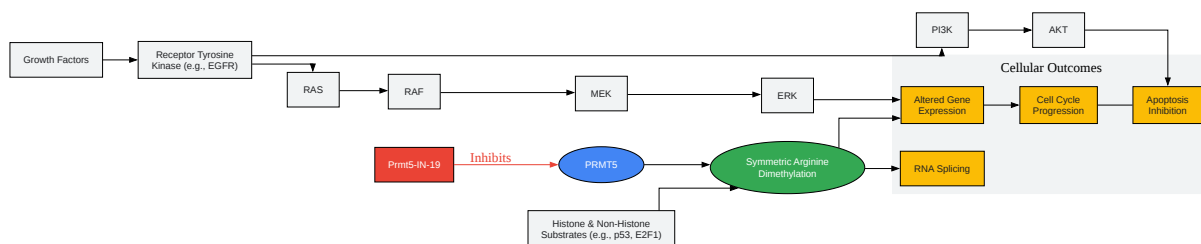
Assay Type	IC <sub>50</sub> (nM)
Radioactive Biochemical Assay	23.9
AlphaLISA Assay	47

Table 2: Anti-proliferative Activity of **Prmt5-IN-19** in Cancer Cell Lines[5]

Cell Line	Cancer Type	IC <sub>50</sub> (μM)
A375	Melanoma	1.36
CHL-1	Melanoma	1.08
SNU-423	Hepatocellular Carcinoma	2.55
SNU-449	Hepatocellular Carcinoma	3.45
MDA-MB-231	Breast Cancer	2.87
MDA-MB-453	Breast Cancer	2.15
MV-4-11	Acute Myeloid Leukemia	1.98
MOLM13	Acute Myeloid Leukemia	2.33

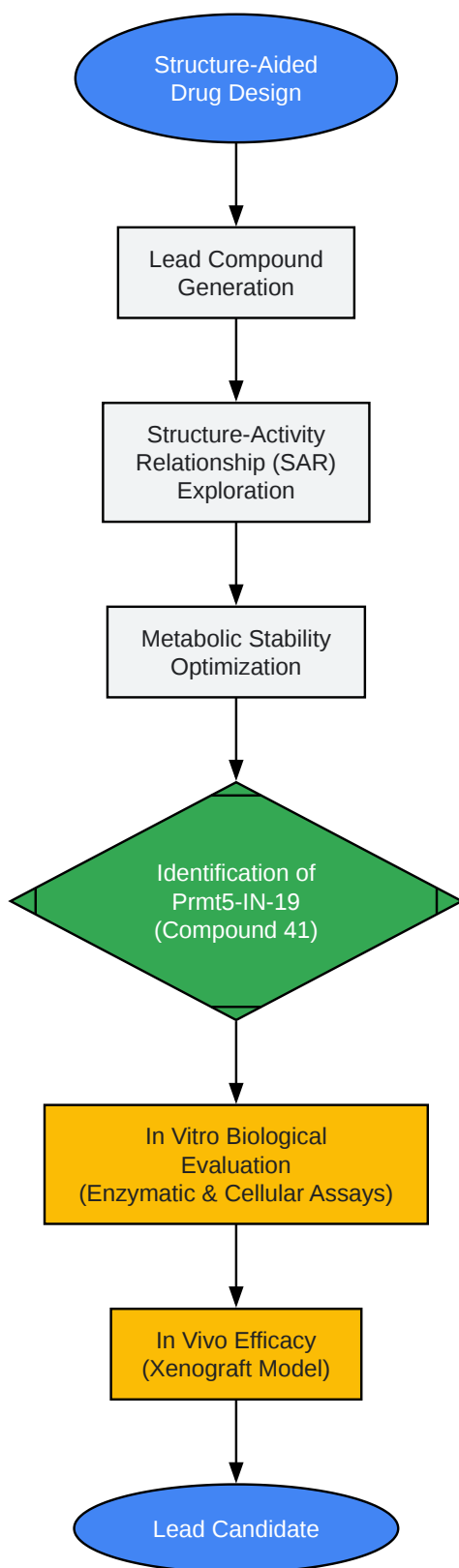
## Signaling Pathways and Experimental Workflows

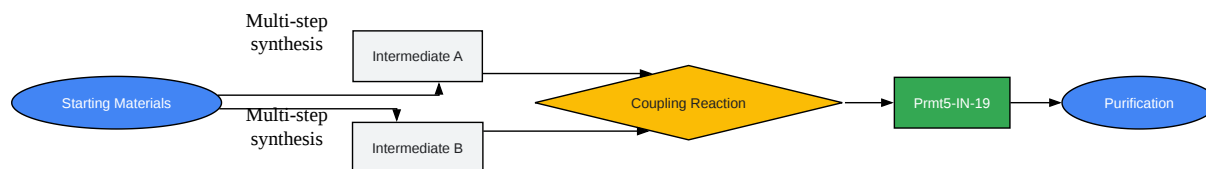
The following diagrams, generated using Graphviz (DOT language), illustrate the PRMT5 signaling pathway, the discovery workflow for **Prmt5-IN-19**, and its chemical synthesis route.



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Caption: PRMT5 Signaling Pathway and Point of Inhibition by **Prmt5-IN-19**.





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